molecular formula C7H11N3O2S B11799516 5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine

Cat. No.: B11799516
M. Wt: 201.25 g/mol
InChI Key: IIYQXSNNSSEHTI-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Methylation: Introduction of a methyl group to the pyrimidine ring.

    Ethylsulfonylation: Introduction of the ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base.

    Amination: Introduction of the amine group using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield various amine derivatives.

Scientific Research Applications

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine is unique due to its specific structural features and the presence of both ethylsulfonyl and amine groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-ethylsulfonyl-4-methylpyrimidin-2-amine

InChI

InChI=1S/C7H11N3O2S/c1-3-13(11,12)6-4-9-7(8)10-5(6)2/h4H,3H2,1-2H3,(H2,8,9,10)

InChI Key

IIYQXSNNSSEHTI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C)N

Origin of Product

United States

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